4-(Aminomethyl)-3-(trifluoromethyl)benzoicacidhydrochloride
Description
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is a benzoic acid derivative featuring an aminomethyl (-CH2NH2) substituent at the para position (C4) and a trifluoromethyl (-CF3) group at the meta position (C3), with the aminomethyl group protonated as a hydrochloride salt. This structural arrangement confers enhanced aqueous solubility compared to its free base form, making it advantageous for pharmaceutical and synthetic applications . The electron-withdrawing CF3 group increases the acidity of the carboxylic acid moiety (pKa ~2–3), while the aminomethyl group introduces a basic nitrogen center (pKa ~8–9), enabling dual reactivity in chemical synthesis .
Properties
Molecular Formula |
C9H9ClF3NO2 |
|---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13;/h1-3H,4,13H2,(H,14,15);1H |
InChI Key |
GEPSCBCXODABKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Oximation of MTFMB
Reaction Conditions and Optimization
MTFMB reacts with hydroxylamine hydrochloride in aqueous or methanolic media to form methyl 3-trifluoromethyl-4-hydroxyiminomethylbenzoate (MTHMB). Key parameters include:
- Molar ratio : A 1:1.2 ratio of MTFMB to hydroxylamine ensures complete conversion.
- Temperature : 25–35°C minimizes side reactions.
- Stirring speed : 800–1,300 rpm enhances mixing efficiency.
Table 1: Oximation Efficiency Under Varied Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 25 | 30 | 35 |
| Stirring Speed (rpm) | 800 | 1,000 | 1,300 |
| Yield (%) | 92.5 | 95.0 | 97.5 |
Catalytic Hydrogenation of MTHMB
Alkali-Mediated Reduction
The oxime intermediate (MTHMB) undergoes hydrogenation in alkaline aqueous solution. Sodium hydroxide (NaOH) is critical for:
Catalyst Selection
- Palladium on carbon (Pd/C) : Optimal at 5–10% Pd loading.
- Nickel catalysts : Less effective for aromatic oximes.
Stirring Dynamics
High-speed stirring (1,200–1,700 rpm) ensures efficient gas-liquid-solid contact, improving hydrogen uptake and reducing reaction time.
Table 2: Hydrogenation Outcomes with Pd/C Catalysts
| Pd Loading (%) | NaOH Equivalents | Stirring Speed (rpm) | Yield (%) |
|---|---|---|---|
| 5 | 0.5 | 1,500 | 88.2 |
| 10 | 1.0 | 1,700 | 93.5 |
| 10 | 0.7 | 1,200 | 85.6 |
Acidification and Salt Formation
Hydrochloric Acid Quenching
Post-hydrogenation, the free base 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid is treated with concentrated HCl to precipitate the hydrochloride salt.
Comparative Analysis of Methodologies
Key Advantages of Alkaline Hydrogenation
Limitations and Mitigation Strategies
- Trifluoromethyl group stability : The electron-withdrawing nature of CF₃ may necessitate lower temperatures during hydrogenation to prevent defluorination.
- Catalyst poisoning : Trace impurities in MTFMB may require pre-treatment with activated carbon.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Trifluoromethyl vs. Halogenated Analogs
Replacing the CF3 group with halogens (e.g., bromo or fluoro) alters electronic and steric properties. For example:
- 4-(Aminomethyl)-3-bromobenzoic acid: The bromo group is less electron-withdrawing than CF3, resulting in a higher pKa (~3–4) for the carboxylic acid. This reduces solubility in polar solvents but improves lipophilicity (logP ~1.8 vs. ~1.2 for the CF3 analog) .
- 4-(Aminomethyl)-3-fluorobenzoic acid: Fluorine’s smaller size and moderate electron withdrawal balance solubility and reactivity, making it a common bioisostere in drug design .
Hydrochloride Salt vs. Free Base
The hydrochloride salt form (as in the target compound) significantly enhances aqueous solubility compared to free bases. For instance:
- 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride (): Solubility in water exceeds 50 mg/mL due to ionic interactions, whereas its free base dissolves at <5 mg/mL .
Functional Group Modifications
Aminomethyl vs. Piperazinyl Derivatives
The target compound’s primary amine contrasts with bulkier secondary amines in analogs like 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride (CAS 887399-47-5). Key differences include:
- Basicity : The piperazinyl group (pKa ~7–9) provides a stronger base than the primary amine (pKa ~8–9), affecting protonation states under physiological conditions .
- Molecular Weight : The piperazine derivative has a higher molar mass (352.78 g/mol vs. ~265.6 g/mol for the target compound), influencing pharmacokinetic properties like diffusion rates .
Aminosulfonyl vs. Aminomethyl Groups
4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS 170571-01-4) incorporates a sulfonamide group, which introduces hydrogen-bonding capacity and acidity (pKa ~10–11) absent in the target compound. This enhances binding to charged protein residues in drug-receptor interactions .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Metabolic Stability : The CF3 group in the target compound reduces oxidative metabolism compared to halogenated analogs, extending half-life in vivo .
- Salt Selection : Hydrochloride salts dominate due to cost-effectiveness, though mesylate or tosylate salts may offer better crystallinity for specific formulations .
- Synthetic Versatility: The aminomethyl group facilitates conjugation via reductive amination, while the CF3 group stabilizes intermediates in palladium-catalyzed cross-couplings .
Biological Activity
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- IUPAC Name: 4-amino-3-(trifluoromethyl)benzoic acid hydrochloride
- Molecular Formula: C8H6F3NO2
- Molecular Weight: 205.14 g/mol
- Appearance: White to pale yellow powder
The biological activity of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is primarily attributed to its structural components:
- Aminomethyl Group: Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with target proteins.
- Trifluoromethyl Group: Increases lipophilicity and metabolic stability, allowing for better membrane permeability and bioavailability .
1. Antiviral Activity
Research indicates that derivatives of 4-(aminomethyl)benzamides exhibit potent inhibitory effects against filoviruses, including Ebola and Marburg viruses. A study highlighted the synthesis of various analogs that demonstrated EC50 values below 10 μM against these viruses, indicating strong antiviral properties .
Table 1: Antiviral Efficacy of 4-(Aminomethyl)benzamides
| Compound | Virus Type | EC50 (μM) | Reference |
|---|---|---|---|
| Compound 20 | Ebola | 0.11 | |
| Compound 32 | Ebola | 0.31 | |
| Compound 35 | Marburg | <1.0 |
2. Anti-inflammatory Potential
The compound has been explored for its anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. Its structural similarity to known anti-inflammatory agents suggests a promising role in treating conditions characterized by inflammation.
3. Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines. For instance, certain modifications have resulted in IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | MCF-7 (Breast) | 5.85 | |
| Benzamide Derivative B | A549 (Lung) | <10.0 |
Case Studies
Recent investigations into the use of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride have revealed its potential as a biochemical probe in cancer research and virology:
- Study on Filovirus Entry Inhibition: A series of aminobenzamide compounds were synthesized and tested for their ability to inhibit viral entry, showing promising results that warrant further optimization for therapeutic development .
- Anti-cancer Investigations: Various analogs were screened against multiple cancer cell lines, demonstrating significant growth inhibition and suggesting a mechanism involving apoptosis induction through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
